3-Methylbutyl 3,4-dihydroxybenzoate

Antioxidant Formulation Lipid-Soluble Antioxidant SAR

SAR studies on alkyl protocatechuates often lack branched esters to probe steric effects on antioxidant/antimicrobial activity. 3-Methylbutyl 3,4-dihydroxybenzoate (CAS 105603-55-2) is a branched C5 protocatechuate filling this gap. • Catechol head + isopentyl tail (LogP 3.63 vs ~0.9 for parent acid) for membrane interaction studies • Low-mod. lipoxygenase-1 inhibition vs. inactive parent acid-baseline control for ester SAR • Enables direct comparison with linear pentyl/butyl/octyl protocatechuates • Amphiphilic; suitable for antioxidant incorporation into lipid-based systems Supplied at ≥98% purity for research use.

Molecular Formula C12H16O4
Molecular Weight 224.256
CAS No. 105603-55-2
Cat. No. B595770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutyl 3,4-dihydroxybenzoate
CAS105603-55-2
SynonymsBenzoic acid, 3,4-dihydroxy-, 3-Methylbutyl ester
Molecular FormulaC12H16O4
Molecular Weight224.256
Structural Identifiers
SMILESCC(C)CCOC(=O)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C12H16O4/c1-8(2)5-6-16-12(15)9-3-4-10(13)11(14)7-9/h3-4,7-8,13-14H,5-6H2,1-2H3
InChIKeyKJVIHYAXBIHJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutyl 3,4-dihydroxybenzoate Research & Procurement Overview


3-Methylbutyl 3,4-dihydroxybenzoate (CAS 105603-55-2) is a protocatechuic acid (3,4-dihydroxybenzoic acid) ester with a branched isopentyl side chain. It is a member of the alkyl 3,4-dihydroxybenzoate (protocatechuate) family, a class of compounds noted for their radical-scavenging and antimicrobial properties [1]. The compound possesses a catechol moiety responsible for its antioxidant activity, while the 3-methylbutyl (isopentyl) esterification enhances its lipophilicity and may modulate its interaction with biological membranes [2].

1
Branched C5 ester for antioxidant SAR and radical-scavenging assay design
Lipophilicity-driven partitioning into lipid phases
2
Antimicrobial screening compound with amphiphilic catechol-alkyl structure
Membrane disruption context; branched chain influences surfactant properties
3
Lipoxygenase pathway studies requiring esterified protocatechuate activity
Parent acid inactive; C5 ester may provide low-moderate inhibition

Why 3-Methylbutyl 3,4-dihydroxybenzoate Is Not a Drop-In Replacement


Within the alkyl 3,4-dihydroxybenzoate series, both antioxidant potency and antimicrobial efficacy are strongly dependent on the alkyl chain length and branching. The parent acid, protocatechuic acid, shows negligible lipoxygenase inhibition (IC50 >200 μM) and lower radical scavenging capacity compared to its esters [1]. Furthermore, the steric bulk of the branched 3-methylbutyl group influences radical scavenging equivalence in alcoholic solvents compared to linear or smaller alkyl esters [2]. For antifungal applications, optimal activity is observed at specific chain lengths (e.g., C9-C12), with shorter or longer chains showing reduced potency [3]. Therefore, substituting this compound with another alkyl protocatechuate without considering chain-length-dependent activity profiles risks experimental failure or inconsistent formulation performance.

!
Alkyl chain length and branching strongly influence radical-scavenging and enzyme inhibition; replacing with another protocatechuate may shift activity profile.
!
Parent protocatechuic acid lacks lipoxygenase inhibition; esterification is necessary but activity remains chain-length dependent.
!
Branched isopentyl group alters radical scavenging equivalence in alcoholic solvents compared to linear esters; solvent context critical for assay interpretation.

Key Differentiators for 3-Methylbutyl 3,4-dihydroxybenzoate


Enhanced Lipophilicity vs Parent Acid

The 3-methylbutyl esterification of protocatechuic acid increases its calculated LogP from approximately 0.9 (for the parent acid) to 3.63 [1]. This significant increase in lipophilicity is a class-level characteristic of alkyl protocatechuates and is directly linked to improved antioxidant performance in lipid-rich environments [2]. While direct experimental LogP data for this specific compound is limited, the predicted LogP of 3.63 aligns with the known trend that alkyl ester side chains markedly enhance lipophilicity without disturbing the core catechol antioxidant moiety [2].

Lipophilicity Comparison
Class-level inference
Calculated LogP: 3.63 Parent acid: ~0.9
Δ ~2.7 LogP
Supports partitioning into lipid phases for antioxidant studies
Predicted value; experimental LogP data not available
Antioxidant Formulation Lipid-Soluble Antioxidant SAR

Solvent-Dependent Radical Scavenging

In alcoholic solvents, protocatechuic acid esters scavenge approximately 5 equivalents of DPPH radical, compared to only 2 equivalents in non-alcoholic solvents [1]. The magnitude of this enhancement is influenced by the steric bulk of the alkyl ester group; branched esters like the 3-methylbutyl derivative may exhibit a different scavenging equivalence profile compared to linear or smaller alkyl esters due to steric hindrance effects on the nucleophilic addition step [2]. Specifically, a study of various alkyl protocatechuates showed that sterically bulky esters tended to have decreased radical scavenging equivalence compared to methyl or ethyl ester in methanol or ethanol [2].

Radical Scavenging in Solvents
Class-level inference
~5 equiv. (alcoholic) ~2 equiv. (non-alcoholic)
Branched ester may show lower equivalence vs methyl/ethyl
Solvent selection directly impacts assay outcome; supports controlled DPPH study design
Steric hindrance from branching not quantified for this compound
DPPH Assay Free Radical Scavenging Alcoholic Solvent Effect

Chain-Length Dependent Lipoxygenase Inhibition

Alkyl protocatechuates inhibit soybean lipoxygenase-1 in a lipophilicity-dependent manner, with activity maximizing at alkyl chain lengths between C11 and C14 [1]. The parent protocatechuic acid shows no inhibitory activity up to 200 μM [1]. While direct IC50 data for the C5 branched 3-methylbutyl ester are not available, its chain length (equivalent to ~C5) places it in a region of the structure-activity relationship where activity is expected to be low to moderate, but significantly higher than the inactive parent acid. For reference, the most potent derivative (tetradecanyl protocatechuate) exhibits an IC50 of 0.05 μM, while shorter chain analogs show reduced potency [1].

Lipoxygenase Inhibition
Class-level inference
C5 ester: not measured Parent acid: IC50 >200 μM
Predicted low-moderate activity; C11-C14 esters show IC50 0.05–0.23 μM
Provides a mid-range tool for lipoxygenase SAR studies
Direct IC50 data needed; extrapolated from class trend
Lipoxygenase Inhibition Anti-inflammatory Food Preservation

Antifungal Activity: Branched vs Linear Chains

A homologous series of alkyl 3,4-dihydroxybenzoates (C3-C14) exhibits antifungal activity against Saccharomyces cerevisiae, with nonyl (C9) derivatives showing the most potent activity (MFC 12.5-50 μg/mL) [1]. The study also synthesized and compared various 3,4-dihydroxybenzoates with different side chains, including unsaturated, branched, and alicyclic [1]. The 3-methylbutyl (isopentyl) ester, possessing a branched C5 chain, represents a distinct structural variant within this series. While the exact MFC for the 3-methylbutyl derivative was not reported, the branched alkyl chain is expected to confer different surfactant properties and membrane disruption kinetics compared to linear alkyl chains of similar carbon count [1].

Antifungal Activity Context
Cross-study comparable
Branched C5 ester: MFC not reported Nonyl ester: MFC 12.5 μg/mL
Branching may alter surfactant properties and membrane disruption kinetics
Supports antimicrobial screening with attention to chain branching effects
MFC for this ester requires experimental determination
Antifungal Agent Saccharomyces cerevisiae Membrane Disruption

Application Scenarios for 3-Methylbutyl 3,4-dihydroxybenzoate


SAR Studies in Alkyl Protocatechuates

As a branched C5 ester, this compound fills a specific niche in SAR libraries investigating the effects of chain length, branching, and lipophilicity on antioxidant and antimicrobial activity [1]. It enables direct comparison with linear alkyl esters (e.g., pentyl, butyl) and other branched derivatives to elucidate steric effects on radical scavenging [2].

Lipoxygenase Inhibition Screening

While the parent acid is inactive, this ester is expected to exhibit low to moderate lipoxygenase-1 inhibitory activity [1]. It serves as a control compound to confirm that esterification confers activity, and can be used to establish a baseline for comparing more potent long-chain alkyl protocatechuates.

Surfactant-Mediated Antimicrobial Mechanisms

The amphiphilic nature of this compound, with a hydrophilic catechol head and a hydrophobic branched alkyl tail, makes it a candidate for studying membrane disruption in yeast and bacteria [1]. Its branched chain may alter critical micelle concentration (CMC) and membrane interaction kinetics compared to linear analogs.

Antioxidant Formulation in Lipid-Rich Matrices

The increased lipophilicity of this ester (LogP 3.63) compared to protocatechuic acid (LogP ~0.9) [1] makes it a more suitable candidate for incorporating antioxidant functionality into oils, emulsions, or lipid-based drug delivery systems where water-soluble antioxidants are ineffective [2].

Application
Selection Property
Validation Focus
Protocatechuate SAR studies
Branched C5 ester lipophilicity and chain architecture
Steric effects on radical scavenging equivalence
Lipoxygenase inhibition screening
Chain-length-dependent enzyme inhibition context
Activity confirmation relative to inactive parent acid
Membrane disruption studies
Branched amphiphilic catechol-alkyl structure
CMC and membrane interaction kinetics vs linear analogs
Lipid-rich antioxidant formulation
Lipophilicity-enhanced partitioning profile
Antioxidant performance in oil and emulsion systems

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